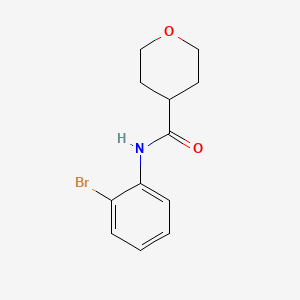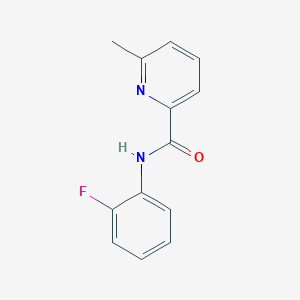
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide, also known as CEP-32237, is a synthetic compound that belongs to the pyrazole class of molecules. It is known to have potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including neuronal development and survival, and its dysregulation has been implicated in the pathogenesis of several neurological disorders.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to improve cognitive function and reduce neuroinflammation in these models. Additionally, 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide has been shown to have antidepressant effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide in lab experiments is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme. However, one limitation is that the exact mechanism of action of 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of this disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide and to determine its potential therapeutic applications in other neurological disorders.
Méthodes De Synthèse
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide is synthesized through a multi-step process, starting with the reaction of 3-chlorophenyl hydrazine with ethyl acetoacetate to form 1-(3-chlorophenyl)-3-oxobutane-1,2-diamine. This intermediate is then reacted with dimethylformamide dimethyl acetal to yield the final product, 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-4-13-12(14(19)17(2)3)9-16-18(13)11-7-5-6-10(15)8-11/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSWHAXNYZHYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7538585.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)

![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)






